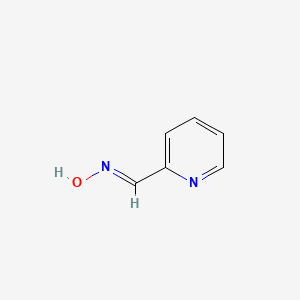

Pyridine-2-aldoxime

Vue d'ensemble

Description

Pyridine-2-aldoxime (P2A) is an organic compound that has been used in a variety of scientific research applications in recent years. It is a colorless, volatile liquid with a pungent odor, and is composed of a pyridine ring with an aldehyde and an oxime group attached. P2A has been studied for its potential use in organic synthesis, biochemistry, and pharmacology.

Applications De Recherche Scientifique

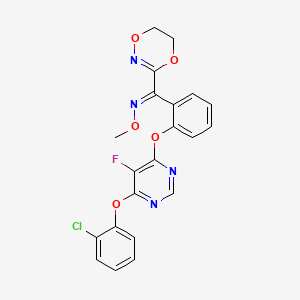

Cholinesterase Reactivation : Pyridine-2-aldoxime methiodide and related compounds have been shown to reactivate cholinesterase, an enzyme inhibited by certain toxins, thereby offering potential therapeutic applications in cases of organophosphate poisoning (Landauer, 1977); (Fleisher et al., 1958); (Zorbaz et al., 2018).

Enzyme Hydrolysis : Research indicates that this compound and its derivatives play a role in the hydrolysis of certain esters, suggesting potential utility in biochemical reactions (Bergmann & Govrin, 1973).

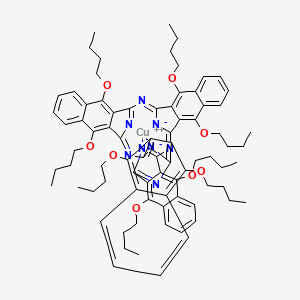

Complex Formation with Metals : Studies have shown that this compound forms complexes with metals like ferrous and ferric ions, which could have implications in analytical chemistry or metallurgy (HANANIA & Irvine, 1959).

Treatment of Organophosphate Intoxication : this compound methochloride (2-PAM) is used in treating organophosphate intoxication, highlighting its significance in medical treatments (Srivastava & Malik, 1989).

Synthesis and Chemical Analysis : Research has also focused on the synthesis of this compound compounds and their analysis, which is crucial for their application in various fields (Hackley et al., 1966); (Csermely et al., 2008).

Phototherapeutic Applications : this compound derivatives have been investigated as DNA photo-cleavage agents, suggesting their potential use in phototherapeutic treatments (Karamtzioti et al., 2015).

Mécanisme D'action

Target of Action

Pyridine-2-aldoxime, also known as Pralidoxime, primarily targets the acetylcholinesterase enzyme . This enzyme is crucial for the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. Organophosphates, such as pesticides and nerve gases, can inhibit acetylcholinesterase, leading to an accumulation of acetylcholine and overstimulation of the nervous system .

Mode of Action

Pralidoxime acts by reactivating the acetylcholinesterase enzyme that has been inactivated by organophosphates . Organophosphates bind to the esteratic site of the enzyme, causing reversible inactivation. Pralidoxime binds to the unblocked, anionic site of the active site and displaces the phosphate from the serine residue . The conjoined poison/antidote then unbinds from the site, regenerating the fully functional enzyme .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway . By reactivating acetylcholinesterase, the compound allows for the normal breakdown of acetylcholine, thereby restoring the balance of neurotransmitters in the synaptic cleft .

Result of Action

The primary result of this compound’s action is the restoration of normal neuromuscular function . By reactivating acetylcholinesterase, the compound allows for the breakdown of excess acetylcholine, relieving symptoms of overstimulation such as muscle weakness, convulsions, and respiratory depression .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, the compound is most effective when administered within 24 hours of organophosphate exposure . Additionally, the compound’s effectiveness can be reduced if the organophosphate-acetylcholinesterase conjugate has aged, evolving into a more recalcitrant state .

Safety and Hazards

Pyridine-2-aldoxime is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It is recommended to avoid dust formation, avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Analyse Biochimique

Biochemical Properties

Pyridine-2-aldoxime plays a crucial role in biochemical reactions, particularly in the reactivation of acetylcholinesterase (AChE). This enzyme is essential for breaking down acetylcholine, a neurotransmitter, in synaptic clefts. Organophosphates inhibit AChE, leading to an accumulation of acetylcholine and subsequent overstimulation of cholinergic receptors. This compound interacts with the phosphorylated AChE, displacing the phosphate group and restoring the enzyme’s activity . This interaction is vital for counteracting the toxic effects of organophosphates.

Cellular Effects

This compound has significant effects on various cell types and cellular processes. It influences cell function by reactivating acetylcholinesterase, thereby reducing the accumulation of acetylcholine and preventing overstimulation of cholinergic receptors. This action helps in restoring normal cellular signaling pathways and gene expression. Additionally, this compound has been shown to mitigate the toxic effects of organophosphates on cellular metabolism, thereby preserving cellular integrity and function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with acetylcholinesterase. When organophosphates inhibit AChE, they form a stable phosphorylated complex with the enzyme. This compound binds to the anionic site of the enzyme and displaces the phosphate group from the serine residue, thereby regenerating the active enzyme. This process is crucial for restoring the normal function of acetylcholinesterase and preventing the toxic effects of organophosphates .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its efficacy can decrease due to degradation. Long-term studies have shown that this compound can maintain its reactivating effects on acetylcholinesterase for extended periods, although its potency may diminish with prolonged exposure . Additionally, in vitro and in vivo studies have demonstrated that this compound can have sustained effects on cellular function, helping to mitigate the long-term impacts of organophosphate poisoning .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively reactivates acetylcholinesterase and mitigates the toxic effects of organophosphates. At higher doses, this compound can exhibit toxic effects, including muscle weakness and respiratory distress . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic use .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its role in reactivating acetylcholinesterase. The compound interacts with enzymes such as cytochrome P450 monooxygenases, which are involved in its metabolism and detoxification. These interactions can influence metabolic flux and metabolite levels, affecting the overall efficacy of this compound in biochemical reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization. The compound’s distribution is influenced by its solubility and affinity for specific cellular compartments, which can affect its overall efficacy and function .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is essential for its interaction with acetylcholinesterase and other biomolecules, ensuring its effectiveness in reactivating the enzyme and mitigating the toxic effects of organophosphates .

Propriétés

IUPAC Name |

(NE)-N-(pyridin-2-ylmethylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c9-8-5-6-3-1-2-4-7-6/h1-5,9H/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTFJSAGADRTKCI-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | syn-Pyridin-2-aldoxime | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20757 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

873-69-8, 1193-96-0 | |

| Record name | Pyridine-2-aldoxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000873698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine-2-aldoxime, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001193960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine-2-aldoxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66484 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine-2-carbaldehyde oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.681 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | syn-2-Pyridinealdoxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIDINE-2-ALDOXIME, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WFO9N5MQE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

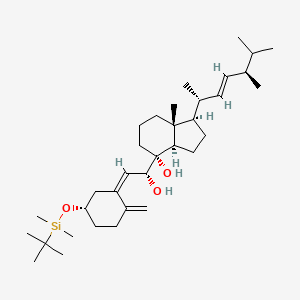

![2-(5-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylidenecyclohexylidene)ethan-1-ol](/img/structure/B1146884.png)